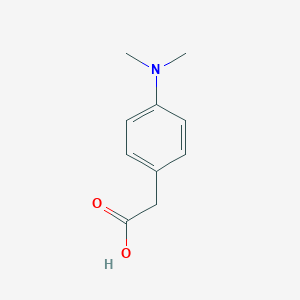

Ácido 4-(Dimetilamino)fenilacético

Descripción general

Descripción

Es un antibiótico no sistémico, específico del sitio gastrointestinal que inhibe la síntesis de ácido ribonucleico bacteriano al unirse a la enzima ARN polimerasa dependiente de ácido desoxirribonucleico bacteriano . Normix se utiliza principalmente para tratar infecciones bacterianas gastrointestinales, incluida la diarrea del viajero, el síndrome del intestino irritable con diarrea y la encefalopatía hepática .

Aplicaciones Científicas De Investigación

Normix tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto modelo para estudiar la síntesis y la reactividad de los derivados de la rifamicina.

Industria: Empleada en el desarrollo de nuevos antibióticos y como estándar de referencia en el control de calidad farmacéutica.

Mecanismo De Acción

Normix ejerce sus efectos inhibiendo la síntesis de ácido ribonucleico bacteriano. Se une a la subunidad beta de la enzima ARN polimerasa dependiente de ácido desoxirribonucleico bacteriano, bloqueando el paso de translocación de la transcripción . Esta inhibición evita la síntesis de ácido ribonucleico bacteriano, lo que lleva a la muerte de las bacterias susceptibles. Además, se ha demostrado que Normix activa el receptor X de pregnano, que inhibe el factor de transcripción proinflamatorio factor nuclear kappa B, contribuyendo a sus efectos antiinflamatorios .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Normix se sintetiza a partir de rifamicina SV mediante una serie de reacciones químicas. El paso clave implica la adición de un anillo de piridoimidazol, que hace que el compuesto no se absorba en el tracto gastrointestinal . La ruta sintética típicamente incluye:

Material de partida: Rifamicina SV.

Reacciones clave:

Condiciones de reacción:

Métodos de producción industrial

La producción industrial de Normix implica la síntesis a gran escala utilizando los mismos principios que la síntesis de laboratorio, pero optimizada para eficiencia y rendimiento. El proceso incluye:

Reactores de flujo por lotes o continuo: Para mantener condiciones de reacción consistentes.

Pasos de purificación: Incluyendo cristalización, filtración y secado para obtener el producto final en forma pura.

Control de calidad: Pruebas rigurosas para garantizar que el producto cumple con los estándares farmacéuticos.

Análisis De Reacciones Químicas

Tipos de reacciones

Normix sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: Normix puede oxidarse bajo condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la molécula.

Sustitución: Normix puede sufrir reacciones de sustitución donde átomos o grupos específicos son reemplazados por otros.

Reactivos y condiciones comunes

Agentes oxidantes: Como permanganato de potasio o peróxido de hidrógeno.

Agentes reductores: Como borohidruro de sodio o hidruro de aluminio y litio.

Reactivos de sustitución: Incluidos halógenos, agentes alquilantes y nucleófilos.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir varios análogos sustituidos de Normix.

Comparación Con Compuestos Similares

Normix es único entre los derivados de la rifamicina debido a su naturaleza no sistémica y su acción específica del sitio gastrointestinal. Compuestos similares incluyen:

Rifampicina: Un antibiótico sistémico utilizado para tratar la tuberculosis y otras infecciones bacterianas.

Rifabutina: Se utiliza para tratar infecciones micobacterianas, incluida la tuberculosis y el complejo Mycobacterium avium.

Rifapentina: Otro antibiótico sistémico utilizado en el tratamiento de la tuberculosis.

Normix destaca por su mínima absorción en el tracto gastrointestinal, lo que reduce el riesgo de efectos secundarios sistémicos y lo hace particularmente efectivo para tratar infecciones gastrointestinales .

Propiedades

IUPAC Name |

2-[4-(dimethylamino)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(2)9-5-3-8(4-6-9)7-10(12)13/h3-6H,7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGHTOZUPICELS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90168941 | |

| Record name | 4-N,N-Dimethylaminophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17078-28-3 | |

| Record name | 4-N,N-Dimethylaminophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017078283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-N,N-Dimethylaminophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Dimethylamino)phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

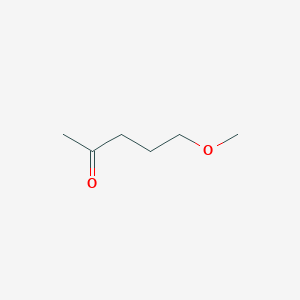

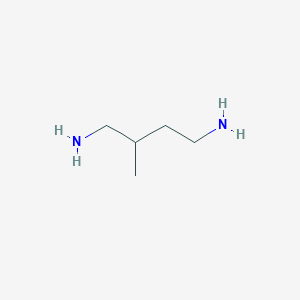

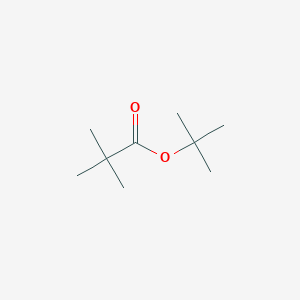

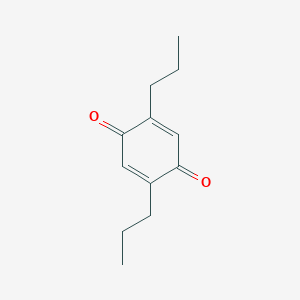

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

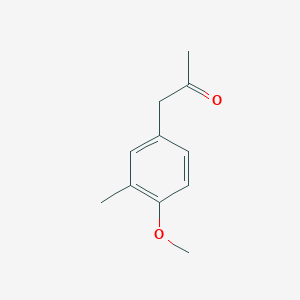

Q1: What is the role of 4-(Dimethylamino)phenylacetic acid in photopolymerization, as described in the research?

A1: 4-(Dimethylamino)phenylacetic acid (DMPheAA) acts as a co-initiator alongside camphorquinone (CQ) in the photopolymerization of dental composites. [] This photoinitiating system is responsible for initiating the polymerization reaction upon exposure to light.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester](/img/structure/B97844.png)

![2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B97853.png)